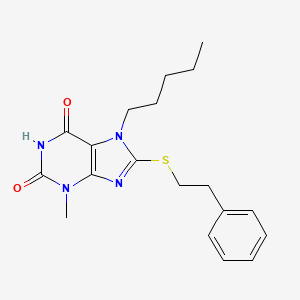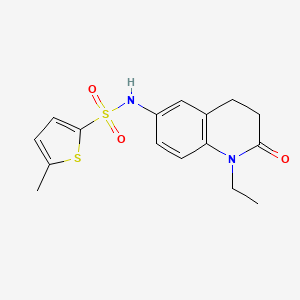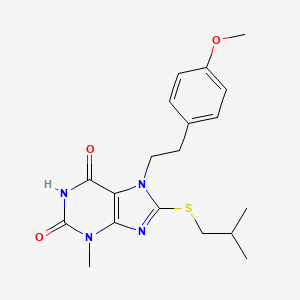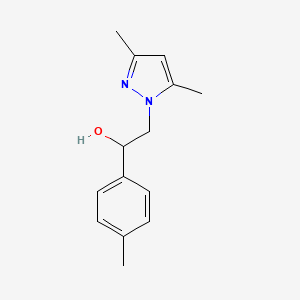
1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They are often used in medicinal chemistry due to their wide range of biological activities.
Molecular Structure Analysis
The molecule contains a cyclohexyl group, a urea group, and a 3-hydroxy-4,4-dimethylpentyl group . The cyclohexyl group is a six-membered carbon ring, the urea group consists of a carbonyl group flanked by two amine groups, and the 3-hydroxy-4,4-dimethylpentyl group is a branched alkyl chain with a hydroxyl group.Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, condensation, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of urea derivatives include solubility in polar solvents, ability to form hydrogen bonds, and stability under physiological conditions .Applications De Recherche Scientifique
Synthetic Applications
Urea derivatives are widely utilized in synthetic chemistry due to their versatility as precursors in various chemical reactions. For example, urea catalysis under ultrasound has been used for the synthesis of arylmethylene bis(cyclohexene) derivatives, showcasing the role of urea in facilitating environmentally friendly and efficient synthetic routes (Ji-tai Li et al., 2012). Similarly, reactions involving urea with cyclohexanone derivatives have been studied for their potential to yield novel cyclic and acyclic urea compounds, which are of interest for their structural and potential biological properties (W. Wendelin & W. Kern, 1979).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, urea derivatives are explored for their pharmacological potentials. Certain urea compounds have been investigated for their roles as inhibitors, showing significant biological activities. For instance, the development of cyclic dipeptidyl ureas as a new class of compounds revealed their potential in biological applications (M. Sañudo et al., 2006). Moreover, studies on the metabolism of anticancer urea derivatives in liver microsomes highlight the importance of understanding urea derivatives' biotransformation for therapeutic applications (H. E. May et al., 1979).
Material Science and Environmental Applications
Urea derivatives also find applications in material science and as probes for environmental studies. The study of complexation-induced unfolding of heterocyclic ureas, for instance, provides insights into the structural dynamics of urea compounds, which can be relevant for designing novel materials with specific properties (P. Corbin et al., 2001).
Propriétés
IUPAC Name |
1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFROQRICEUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)


![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)





![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)

